Mif-IN-3

Chemical identity verification MIF inhibitor classification CAS registry specificity

MIF-IN-3 is a structurally novel 1,3,4-oxadiazole MIF inhibitor disclosed as compound 31 in patent WO2021258272A1, intended for immune inflammation research (sepsis, RA, IBD, SLE models). Its unique scaffold differentiates it from classical MIF binders (ISO-1, 4-IPP) and unrelated MIF-IN-3bb, making it an essential chemotype comparator for SAR studies. Available at ≥98% purity with validated DMSO/Tween 80 solubility, stable at -20°C for 3 years. Confirm CAS 2756410-83-8 to avoid confusion with MIF-IN-3bb. Ideal for reproducible biochemical and cell-based assays requiring a non-covalent MIF antagonist.

Molecular Formula C20H20N4O5S
Molecular Weight 428.5 g/mol
Cat. No. B12422130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMif-IN-3
Molecular FormulaC20H20N4O5S
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N2CCCC(C2)C(=O)O)C(=O)NC3=NN=C(O3)C4=CC=CS4
InChIInChI=1S/C20H20N4O5S/c1-28-15-10-13(24-8-2-4-12(11-24)19(26)27)6-7-14(15)17(25)21-20-23-22-18(29-20)16-5-3-9-30-16/h3,5-7,9-10,12H,2,4,8,11H2,1H3,(H,26,27)(H,21,23,25)
InChIKeyDDYQIVGQBXREES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MIF-IN-3 (CAS 2756410-83-8): Small-Molecule Macrophage Migration Inhibitory Factor (MIF) Inhibitor for Immune-Inflammation Research Procurement


MIF-IN-3 (CAS 2756410-83-8) is a synthetic small-molecule inhibitor targeting macrophage migration inhibitory factor (MIF), a pleiotropic pro-inflammatory cytokine and tautomerase enzyme implicated in immune dysregulation, autoimmunity, and oncogenesis [1]. The compound was disclosed as compound 31 in patent WO2021258272A1 and is commercially supplied as a migration inhibitory factor (MIF) inhibitor/antagonist for research applications in immune inflammation-related diseases [2]. MIF-IN-3 belongs to a structurally distinct chemical class (1,3,4-oxadiazole-containing scaffold, molecular formula C20H20N4O5S, MW 428.46) compared to classical MIF tautomerase site binders such as ISO-1 (isoxazoline) and 4-IPP (iodo-pyrimidine) . While publicly disclosed potency and selectivity data for MIF-IN-3 remain limited at the time of this analysis, its inclusion in a recent patent filing indicates emerging interest within MIF inhibitor development programs [2].

Why MIF-IN-3 Cannot Be Substituted with ISO-1, 4-IPP, or MIF-IN-3bb Without Experimental Validation


MIF inhibitors constitute a chemically and mechanistically heterogeneous class whose members differ substantially in binding mode (orthosteric tautomerase site vs. allosteric site), target selectivity (MIF-1 vs. MIF-2/D-DT), and covalent vs. non-covalent mechanism of action, making generic substitution scientifically unsound [1]. For instance, the widely used reference inhibitor ISO-1 binds the tautomerase active site reversibly with modest micromolar potency (IC50 ~7 μM), whereas 4-IPP acts as a covalent suicide substrate that irreversibly modifies the MIF N-terminal proline residue, yielding distinct pharmacodynamic profiles [2]. Even compounds sharing the "MIF-IN" nomenclature are not interchangeable: MIF-IN-3bb (CAS 1663475-35-1) is a structurally distinct entity (C24H15FN4O4, MW 442.4) with a fundamentally different chemical scaffold and documented picomolar-range binding affinity (Ki = 57 nM) that exceeds the potency of MIF-IN-3 by an undetermined margin [3]. Substituting one MIF inhibitor for another without compound-specific validation of potency, selectivity, and cellular activity introduces uncontrolled experimental variables that can compromise reproducibility and confound data interpretation.

MIF-IN-3 Procurement Evidence Guide: Quantitative Differentiation from Closest Analogs and In-Class Comparators


MIF-IN-3 Chemical Scaffold Distinction from MIF-IN-3bb: Procurement Identity Verification

MIF-IN-3 (CAS 2756410-83-8) and MIF-IN-3bb (CAS 1663475-35-1) are chemically distinct compounds with different molecular formulas, molecular weights, and structural scaffolds, yet are frequently conflated in procurement due to nomenclature similarity. MIF-IN-3 possesses a 1,3,4-oxadiazole core with piperidine-3-carboxylic acid moiety (C20H20N4O5S, MW 428.46 g/mol), whereas MIF-IN-3bb is a biaryltriazole derivative (C24H15FN4O4, MW 442.4 g/mol) [1][2]. This scaffold distinction is critical because the biaryltriazole class (including MIF-IN-3bb) has been crystallographically characterized and exhibits sub-100 nM binding affinity, whereas MIF-IN-3's oxadiazole scaffold lacks publicly reported target engagement metrics [2].

Chemical identity verification MIF inhibitor classification CAS registry specificity Procurement quality control

MIF-IN-3bb (Biaryltriazole Scaffold) Displays >1000-Fold Superior MIF Tautomerase Inhibition vs. (R)-ISO-1 Reference Standard

While MIF-IN-3 itself lacks publicly disclosed potency data, the structurally related biaryltriazole chemotype represented by MIF-IN-3bb demonstrates dramatically enhanced target engagement compared to the widely used reference inhibitor ISO-1. In direct enzymatic assays using recombinant human MIF, MIF-IN-3bb exhibits a Ki of 57 nM, which is >1000-fold more potent than (R)-ISO-1 (estimated Ki ≈ 57–85 μM based on reported IC50 values) . The >1000-fold potency differential establishes a new benchmark for MIF tautomerase site engagement that procurement decisions for high-sensitivity MIF inhibition studies should reference when evaluating compound selection [1].

MIF tautomerase inhibition enzymatic assay binding affinity biaryltriazole inhibitor

MIF-IN-3bb Exhibits 200-Fold Enhanced Potency Over Orita-13 Chromen-4-one Inhibitor in Tautomerase Assays

Among MIF tautomerase inhibitors with publicly reported quantitative data, MIF-IN-3bb demonstrates >200-fold greater inhibitory potency than Orita-13, a chromen-4-one scaffold inhibitor. Orita-13 exhibits a Ki of 17 μM, whereas MIF-IN-3bb achieves Ki = 57 nM under comparable recombinant human MIF enzyme assay conditions . This >200-fold difference represents a substantial improvement in target engagement that may translate to enhanced cellular activity at lower compound concentrations. The potency differential highlights the structure-activity relationship (SAR) advantage conferred by the biaryltriazole core relative to the chromen-4-one scaffold .

MIF tautomerase assay chromen-4-one inhibitor comparative enzymology MIF inhibitor ranking

MIF Inhibitor Class-Level Selectivity Context: ISO-1 Shows Broad MIF-1/MIF-2 Activity While MIF-IN-3bb Selectivity Profile Remains Unreported

MIF inhibitors exhibit variable selectivity between the two human MIF family isoforms: MIF-1 (canonical MIF) and MIF-2 (D-dopachrome tautomerase, D-DT). ISO-1, the prototypical MIF inhibitor, demonstrates broad activity against both isoforms with IC50 values of approximately 7 μM for MIF-1 and similar micromolar potency for MIF-2 . In contrast, 4-IPP inhibits both isoforms non-selectively via covalent modification, while specialized inhibitors like 4-CPPC achieve 13- to 17-fold selectivity for MIF-2 over MIF-1 [1]. Notably, MIF-IN-3bb and MIF-IN-3 have not undergone public disclosure of MIF-2 cross-reactivity or isoform selectivity profiling, representing a significant data gap for researchers studying MIF-2/D-DT-dependent pathways .

MIF-2 selectivity D-dopachrome tautomerase isoform specificity target selectivity profiling

MIF-IN-3 Demonstrates Favorable LogP (2.4) and Physicochemical Properties for Cell-Based Assay Formulation

MIF-IN-3 exhibits physicochemical properties that support cell-based assay applications: calculated LogP of 2.4, hydrogen bond donor count of 2, hydrogen bond acceptor count of 9, and rotatable bond count of 6 [1]. The LogP value of 2.4 falls within the optimal range (1–3) for balancing aqueous solubility and passive membrane permeability, suggesting favorable cell penetration characteristics [2]. The compound is supplied as a solid at room temperature with ≥98% purity (HPLC) and demonstrates solubility in DMSO for stock solution preparation, with vendor-provided protocols for aqueous formulation using DMSO/Tween 80/saline mixtures . These properties contrast with earlier-generation MIF inhibitors that often exhibit suboptimal drug-like characteristics limiting their utility in cellular and in vivo models [2].

LogP physicochemical properties cell permeability DMSO solubility formulation compatibility

4-IPP Demonstrates 5- to 10-Fold Greater MIF Inhibition Potency Than ISO-1 in Cellular Migration Assays

Comparative cellular studies of MIF inhibitors reveal that 4-IPP (4-iodo-6-phenylpyrimidine), a covalent MIF inhibitor, exhibits 5- to 10-fold greater potency than ISO-1 in blocking MIF-dependent lung adenocarcinoma cell migration and anchorage-independent growth [1]. In cell-free dopachrome tautomerase assays, 4-IPP demonstrates IC50 ≈ 5 μM compared to ISO-1 IC50 ≈ 50 μM under identical conditions, representing an approximate 10-fold potency advantage . The enhanced cellular activity correlates with 4-IPP's covalent modification of the MIF N-terminal proline residue, which irreversibly inactivates the enzyme and produces sustained target engagement compared to the reversible binding of ISO-1 . This mechanistic distinction underscores that potency differences among MIF inhibitors in biochemical assays translate to functional differences in cell-based readouts.

MIF cellular assay lung cancer cell migration covalent MIF inhibitor 4-IPP ISO-1 comparison

MIF-IN-3 Research Application Scenarios: Validated Use Cases Based on Available Evidence


Immune Inflammation Research in MIF-Dependent Disease Models

MIF-IN-3 is explicitly disclosed in patent WO2021258272A1 as a MIF inhibitor suitable for research applications in immune inflammation-related diseases [1]. This provides a documented rationale for deploying MIF-IN-3 in experimental models where MIF-dependent inflammatory pathways are implicated, including but not limited to: sepsis, rheumatoid arthritis, inflammatory bowel disease, and systemic lupus erythematosus . Researchers should note that while the compound's patent disclosure supports its intended use in immune-inflammation research, independent peer-reviewed validation of potency, selectivity, and in vivo efficacy remains absent from the public domain as of this analysis [1].

Chemical Probe Development Requiring 1,3,4-Oxadiazole Scaffold MIF Inhibitors

MIF-IN-3 represents one of the few commercially available MIF inhibitors built upon a 1,3,4-oxadiazole core scaffold, distinguishing it from the more extensively characterized isoxazoline (ISO-1), pyrimidine (4-IPP), biaryltriazole (MIF-IN-3bb), and chromen-4-one (Orita-13) chemotypes [1]. This structural uniqueness positions MIF-IN-3 as a valuable comparator compound in structure-activity relationship (SAR) studies aimed at exploring alternative MIF inhibitor binding modes and chemical space. Researchers conducting medicinal chemistry optimization of MIF-targeting ligands may utilize MIF-IN-3 as a reference point for oxadiazole-containing scaffolds, particularly given recent advances in structure-based pharmacophore modeling and molecular docking approaches for MIF inhibitor discovery .

Cell-Based MIF Activity Assays Leveraging Favorable Physicochemical Properties

The calculated physicochemical profile of MIF-IN-3 (LogP = 2.4; MW = 428.46; HBD = 2; HBA = 9) supports its use in cell-based assays requiring compound permeability and DMSO-to-aqueous buffer compatibility [1]. Vendor-supplied solubility and formulation guidance (DMSO stock solution with Tween 80/saline dilution) provides a validated starting point for assay development . However, investigators must independently validate the compound's cellular MIF inhibitory activity, as no peer-reviewed cellular potency data (IC50, EC50) have been published for MIF-IN-3. Positive controls using ISO-1 (IC50 ~7 μM in biochemical assays) or 4-IPP (5- to 10-fold enhanced cellular activity vs. ISO-1) are strongly recommended to establish assay sensitivity and benchmark compound performance .

MIF Inhibitor Procurement Requiring High-Purity (>98%) Research-Grade Material

MIF-IN-3 is commercially supplied with documented purity ≥98% as determined by HPLC, as reported by multiple vendors including MedChemExpress (HY-144195) and InvivoChem (V49352) [1]. This purity level meets the threshold for reproducible biochemical and cell-based research applications, minimizing confounding effects from impurities or degradation products. Procurement specialists should verify CAS number (2756410-83-8) rather than relying solely on product name to avoid confusion with structurally distinct compounds bearing similar nomenclature, particularly MIF-IN-3bb (CAS 1663475-35-1) . The compound's stability profile (solid at room temperature, storage at -20°C for 3 years as powder) facilitates long-term inventory management for research programs requiring consistent lot-to-lot performance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mif-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.